Allethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

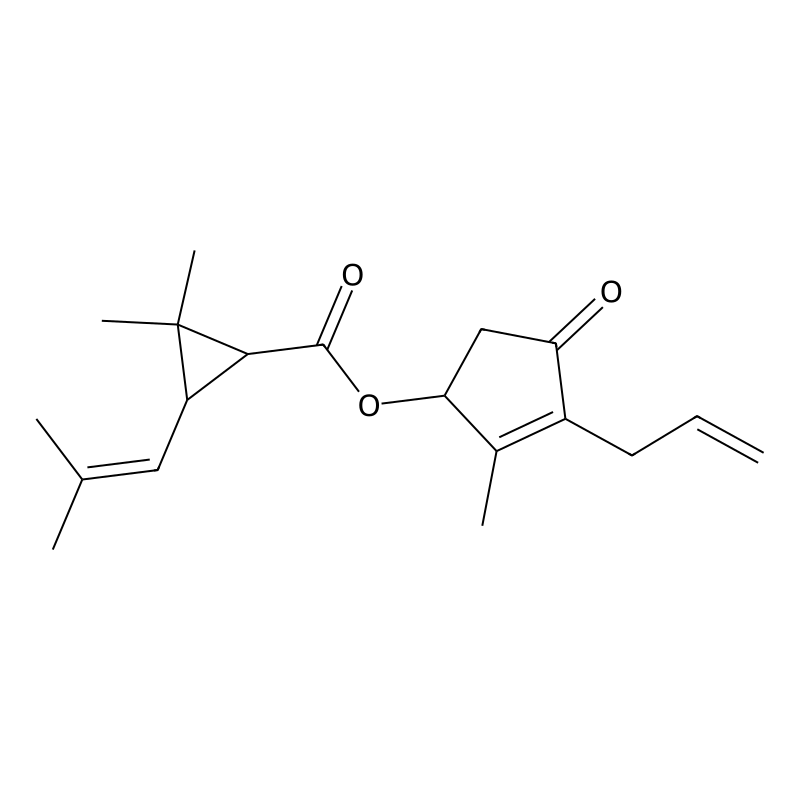

Allethrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide modeled after the natural insecticidal properties found in chrysanthemum flowers. First synthesized in 1949 by Milton S. Schechter, allethrin is primarily used for controlling household pests such as mosquitoes and flies. It appears as a clear amber-colored viscous liquid that is insoluble in water and denser than it

- Toxicity: Allethrin is moderately toxic to humans through inhalation, ingestion, or skin absorption []. It can cause irritation of the skin, eyes, and respiratory tract.

- Environmental Impact: While allethrin breaks down relatively quickly in sunlight, it can be highly toxic to fish and aquatic invertebrates [].

- Safety Precautions: When handling allethrin, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, eye protection, and respirators to minimize exposure [].

- Mode of Action: Allethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This makes it a potent insecticide, and researchers can use it to study how insects react to insecticides in general.

- Specificity: Allethrin primarily affects insects and has lower toxicity for mammals compared to some other insecticides. This allows researchers to use it in studies on insect behavior, physiology, and ecology with minimal impact on other organisms.

- Standardized Insecticide: Allethrin is a well-characterized and commercially available insecticide. This consistency makes it a reliable tool for researchers to use in various experimental settings [].

Here are some specific examples of how Allethrin is used in scientific research:

- Insecticide Development: Researchers use Allethrin as a benchmark insecticide to compare the effectiveness of new insecticides being developed [].

- Insect Resistance Studies: Scientists can use Allethrin to study how insect populations develop resistance to insecticides over time []. This helps researchers understand the evolution of resistance and develop strategies to manage it.

- Behavioral Studies: Allethrin's quick knockdown effect makes it useful in studies on insect behavior. Researchers can use it to observe how insects react to insecticide exposure [].

Allethrin exhibits several notable chemical behaviors due to its structure as an ester and ketone. It can react with strong acids, resulting in the liberation of heat and the formation of alcohols

Biologically, allethrin functions primarily as an insect neurotoxin. Its mechanism involves disrupting normal nerve function in insects, leading to paralysis and death. While it is slightly toxic to bees at standard application rates, it poses significant risks to aquatic organisms, exhibiting high toxicity to fish and other aquatic life forms . Chronic exposure in humans has been linked to alterations in plasma biochemical profiles and potential respiratory issues, including asthma-like symptoms . Furthermore, bioallethrin—a specific isomer of allethrin—has been shown to cause oxidative damage and necrosis in human lymphocytes during in vitro studies .

The synthesis of allethrin involves several chemical processes that typically include the esterification of chrysanthemum-derived compounds. The method generally starts with the reaction of chrysanthemum acid with allyl alcohol under controlled conditions to yield the desired pyrethroid structure. Variations in synthesis can lead to different stereoisomers such as bioallethrin and esbiothrin, which differ in their specific structural configurations .

Allethrin's primary applications are as an insecticide in both household products and agricultural settings. It is commonly found in mosquito coils, ultra-low volume sprays for outdoor mosquito control, and various household insecticides like RAID. Its effectiveness against a broad range of pests makes it a popular choice for pest management strategies worldwide .

Research into the interactions of allethrin with biological systems has revealed significant effects on both human health and environmental safety. Studies indicate that prolonged exposure can lead to central nervous system effects and allergic reactions upon skin contact . Additionally, its high toxicity to aquatic life raises concerns regarding environmental contamination from runoff or improper disposal practices .

Allethrin belongs to a broader class of pyrethroids that share similar insecticidal properties but differ in their chemical structures and biological activities. Here are some comparable compounds:

| Compound | Structure/Isomerism | Toxicity Profile | Unique Features |

|---|---|---|---|

| Bioallethrin | Stereoisomer of allethrin | Highly toxic to fish | Causes oxidative damage to human cells |

| Esbiothrin | Mixture of isomers | Slightly less toxic than allethrin | Different efficacy against certain pests |

| Permethrin | Contains chlorine | Moderately toxic | Broad-spectrum efficacy; used in agriculture |

| Cypermethrin | Contains cyano group | Moderately toxic | Effective against a wider range of insects |

Allethrin's uniqueness lies primarily in its specific structural configuration that allows for effective indoor use while maintaining a relatively lower toxicity profile compared to some other pyrethroids like permethrin and cypermethrin .

Purity

Physical Description

Yellow liquid with a mild aromatic odor; [EXTOXNET]

VISCOUS LIQUID.

YELLOW VISCOUS LIQUID.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

at 0.05kPa: 153 °C

Flash Point

65.6 °C o.c.

Heavy Atom Count

Density

Relative density (water = 1): 1.00

LogP

4.78

4.7

Appearance

Melting Point

~4 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (93.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

584-79-2

28434-00-6

84030-86-4

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Bioallethrin;28057-48-9

Esbiothrin;260359-57-7

d-Allethrin;231937-89-6

For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Nitroscanate

Use Classification

Methods of Manufacturing

2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Analytic Laboratory Methods

AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**

AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.

A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.

For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in a closed drum in a cool, dry place.

Interactions

Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.

... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.

Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/

For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

Decomposed by uv light.

Hydrolyzed in alkaline media.

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

2: Chedik L, Bruyere A, Le Vee M, Stieger B, Denizot C, Parmentier Y, Potin S, Fardel O. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin. PLoS One. 2017 Jan 18;12(1):e0169480. doi: 10.1371/journal.pone.0169480. eCollection 2017. PubMed PMID: 28099443; PubMed Central PMCID: PMC5242521.

3: Madhubabu G, Yenugu S. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540). Toxicol In Vitro. 2014 Dec;28(8):1386-95. doi: 10.1016/j.tiv.2014.07.008. Epub 2014 Jul 27. PubMed PMID: 25072698.